molecular formula C19H22BrClN2O9 B12328326 alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)-

alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)-

Cat. No.: B12328326
M. Wt: 537.7 g/mol
InChI Key: NZTUWYUPFXKJML-QBUAKMIBSA-N
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Description

Alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)- is a synthetic derivative of neuraminic acid. This compound is characterized by the presence of a bromine and chlorine-substituted indole group attached to the neuraminic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)- typically involves multiple steps. The process begins with the preparation of the indole derivative, which is then coupled with neuraminic acid. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of automated systems for precise control of reaction conditions and purification steps to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules, such as proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)- involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Neuraminic acid, N-acetyl-2-O-(5-bromo-4-chloro-1H-indol-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C19H22BrClN2O9

Molecular Weight

537.7 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C19H22BrClN2O9/c1-7(25)22-15-11(26)5-19(18(29)30,32-17(15)16(28)12(27)6-24)31-13-4-8-10(23-13)3-2-9(20)14(8)21/h2-4,11-12,15-17,23-24,26-28H,5-6H2,1H3,(H,22,25)(H,29,30)/t11-,12+,15+,16+,17+,19+/m0/s1

InChI Key

NZTUWYUPFXKJML-QBUAKMIBSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC3=C(N2)C=CC(=C3Cl)Br)O

Origin of Product

United States

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